molecular formula C6H2ClFN2 B1429510 3-Chloro-5-fluoropyridine-2-carbonitrile CAS No. 950670-25-4

3-Chloro-5-fluoropyridine-2-carbonitrile

Cat. No. B1429510
M. Wt: 156.54 g/mol
InChI Key: BOPFMFYCILEZDH-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoropyridine-2-carbonitrile is a pyridine derivative . It is a fluorinated heterocyclic building block used in chemical synthesis . The molecular formula is C6H2ClFN2 and the molecular weight is 156.54 g/mol.


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluoropyridine-2-carbonitrile is represented by the formula C6H2ClFN2. The InChI code is 1S/C6H2ClFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-fluoropyridine-2-carbonitrile include a molecular weight of 156.54500 . The exact mass is 155.98900 . The compound has a LogP value of 1.74578 , indicating its lipophilicity.

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridine derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been synthesized and structurally analyzed using X-ray, IR, NMR, and electronic spectroscopy. These compounds exhibit interesting optical properties, with absorption and fluorescence observed at specific wavelengths (Jukić et al., 2010).

Chemoselective Functionalization

  • The chemoselective functionalization of compounds like 5-bromo-2-chloro-3-fluoropyridine demonstrates the versatility of pyridine derivatives in organic synthesis. Such functionalization techniques can selectively target different substituents on the pyridine ring (Stroup et al., 2007).

Structural Manifolds from Common Precursors

  • Pyridine derivatives can be transformed into various structural manifolds, demonstrating their adaptability in chemical syntheses. This adaptability includes the ability to undergo isomerization and further reactions to produce a variety of chemically interesting molecules (Schlosser & Bobbio, 2002).

Fluorescent Heterocyclic Compounds

  • Pyridine derivatives like 8-chloro-3H-imidazo[4,5-a]acridine-11-carbonitriles have been synthesized, showing strong fluorescence and high quantum yields. These properties make them potentially useful in various applications requiring fluorescence (Sahraei et al., 2013).

Fluorination and Fluorescence Probes

  • The anodic fluorination of compounds like 2-cyano-1-methylpyrrole, resulting in fluoropyrroles, demonstrates the potential of pyridine derivatives in creating compounds with specific electronic properties (Tajima et al., 2001). Additionally, pyridine-based fluorescence probes have been developed for selective sensing of metal ions, showing the versatility of these compounds in analytical applications (Ajayaghosh et al., 2005).

Safety And Hazards

The safety information available indicates that 3-Chloro-5-fluoropyridine-2-carbonitrile may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is classified under Hazard Codes Xn .

properties

IUPAC Name

3-chloro-5-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPFMFYCILEZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856541
Record name 3-Chloro-5-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoropyridine-2-carbonitrile

CAS RN

950670-25-4
Record name 3-Chloro-5-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-fluoropyridine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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